N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide is a synthetic organic compound that belongs to the class of benzamides It features a unique structure with a 1,1-dioxido-2,3-dihydrothiophene ring, which is a sulfur-containing heterocycle, attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide typically involves the following steps:
Formation of the 1,1-dioxido-2,3-dihydrothiophene ring: This can be achieved by oxidizing a thiophene derivative using an oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions.
Coupling with benzamide: The 1,1-dioxido-2,3-dihydrothiophene intermediate is then coupled with 3,4-dimethyl-N-phenylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 1,1-dioxido-2,3-dihydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiophene derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Halogenated or nucleophile-substituted benzamides.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of sulfur-containing heterocycles with biological targets.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenyl-N-(p-tolyl)acetamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide is unique due to the presence of both the 1,1-dioxido-2,3-dihydrothiophene ring and the 3,4-dimethyl substitution on the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-8-9-16(12-15(14)2)19(21)20(17-6-4-3-5-7-17)18-10-11-24(22,23)13-18/h3-12,18H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCXHTAYDBAZBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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